molecular formula C18H20ClN B3032330 1-(4-Chlorobenzyl)-4-phenylpiperidine CAS No. 143866-73-3

1-(4-Chlorobenzyl)-4-phenylpiperidine

Cat. No.: B3032330
CAS No.: 143866-73-3
M. Wt: 285.8 g/mol
InChI Key: DHOGBBPTQYJAQA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-phenylpiperidine is a functionalized piperidine derivative of significant interest in medicinal chemistry and neuroscience research . Its molecular structure, featuring a piperidine core substituted with 4-chlorobenzyl and phenyl groups, makes it a valuable scaffold for investigating multi-target therapies for complex neurodegenerative conditions . Recent scientific investigations have highlighted its potential in Alzheimer's disease (AD) research. The compound has been synthesized and evaluated as part of a series of novel ligands designed to act as dual-target inhibitors, simultaneously addressing the cholinergic and monoaminergic systems implicated in AD pathology . Specifically, this chemical class is explored for its ability to inhibit acetylcholinesterase (AChE)—a key enzyme whose inhibition increases cholinergic tone to alleviate cognitive decline—while also modulating the serotonin transporter (SERT) to potentially address the depressive symptoms that affect up to 50% of Alzheimer's patients . This dual activity represents a promising strategy for creating multifunctional ligands to manage the multifaceted symptoms of Alzheimer's disease. For researchers, this compound serves as a critical building block in synthetic organic chemistry and a key pharmacophore in drug discovery. It is particularly useful for: Probing structure-activity relationships (SAR) in the design of central nervous system (CNS)-active compounds. Developing and testing novel multi-target therapeutic agents for neurodegenerative and neuropsychiatric disorders. Studying the interactions between piperidine-based structures and biological targets like enzymes and neurotransmitter transporters . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Please inquire for custom synthesis, bulk pricing, and comprehensive specifications including NMR, MS, and HPLC purity data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-phenylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGBBPTQYJAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396317
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665904
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

143866-73-3
Record name 1-(4-chlorobenzyl)-4-phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 4 Chlorobenzyl 4 Phenylpiperidine and Its Analogues

Retrosynthetic Analysis and Strategic Approaches

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. hilarispublisher.com For 1-(4-chlorobenzyl)-4-phenylpiperidine, the primary disconnection points are the C-N bond formed during N-alkylation and the C-C bond connecting the phenyl group to the piperidine (B6355638) ring.

The most logical retrosynthetic approach involves two key disconnections:

C-N Bond Disconnection : The bond between the piperidine nitrogen and the benzyl (B1604629) group is the most evident point for disconnection. This corresponds to an N-alkylation reaction, identifying 4-phenylpiperidine (B165713) and a 4-chlorobenzyl halide (e.g., 4-chlorobenzyl chloride) as the immediate precursors. This is a standard and reliable transformation in organic synthesis. amazonaws.com

C-C Bond Disconnection : The 4-phenylpiperidine intermediate can be further deconstructed. The bond between the C4 position of the piperidine ring and the phenyl group can be disconnected. This suggests a nucleophilic addition of a phenyl organometallic reagent, such as a phenyl Grignard reagent (phenylmagnesium bromide) , to a suitable 4-piperidone derivative.

This two-step retrosynthetic strategy simplifies the complex target into readily accessible starting materials: a protected 4-piperidone, phenylmagnesium bromide, and 4-chlorobenzyl chloride.

Classical and Modern Synthetic Routes towards Piperidine Core Structures

The synthesis of the 4-phenylpiperidine core is a critical step, with various methods developed to construct this prevalent heterocyclic framework. acs.orgdiva-portal.org

The addition of Grignard reagents to pyridine (B92270) derivatives or piperidones is a powerful method for creating C-C bonds and installing aryl groups onto the piperidine ring. rsc.orgrsc.org A common route to the 4-phenylpiperidine scaffold involves the reaction of a phenyl Grignard reagent, such as phenylmagnesium bromide, with an N-protected 4-piperidone.

For instance, N-benzyl-4-piperidone can be treated with phenylmagnesium bromide in an appropriate solvent like THF. google.com The resulting tertiary alcohol intermediate is then subjected to dehydration and subsequent reduction of the ensuing double bond. The final step involves the removal of the N-benzyl protecting group via hydrogenolysis, typically using a palladium catalyst, to yield the 4-phenylpiperidine core. google.com

An alternative approach involves the addition of Grignard reagents to activated pyridine species, such as N-acylpyridinium salts, which can lead to the formation of dihydropyridines that are subsequently reduced to the corresponding piperidines. rsc.orgacs.org

Table 1: Grignard-based Synthesis of 4-Phenylpiperidine Intermediate

Step Reactants Reagents/Conditions Product
1 N-Benzyl-4-piperidone 1. Phenylmagnesium bromide, THF2. H₃O⁺ 1-Benzyl-4-phenylpiperidin-4-ol
2 1-Benzyl-4-phenylpiperidin-4-ol Acid catalyst, heat 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine
3 1-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine H₂, Pd/C 1-Benzyl-4-phenylpiperidine

The final step in the synthesis of the target molecule is the incorporation of the 4-chlorobenzyl group onto the nitrogen atom of the 4-phenylpiperidine core. This is typically achieved through a standard N-alkylation reaction. echemi.com

The reaction involves treating 4-phenylpiperidine with 4-chlorobenzyl chloride in the presence of a base and a suitable solvent. The base is required to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). researchgate.net The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) or DMF to alcohols like ethanol. echemi.com The reaction can often be accelerated by heating or using microwave irradiation. echemi.com

The reactivity of the 4-chlorobenzyl chloride is crucial; it is an effective electrophile for this Sₙ2 reaction due to the stability of the benzyl carbocation-like transition state.

Combining the synthesis of the core and the N-alkylation step provides a complete multi-step sequence for this compound. A typical laboratory-scale synthesis is outlined below:

Protection : Dieckmann condensation of N-benzyl-bis(2-methoxycarbonylethyl)amine followed by hydrolysis and decarboxylation to yield N-benzyl-4-piperidone. google.com

Arylation : Reaction of N-benzyl-4-piperidone with phenylmagnesium bromide. google.com

Dehydration/Reduction : Conversion of the resulting alcohol to 1-benzyl-4-phenylpiperidine.

Deprotection : Removal of the N-benzyl group via hydrogenolysis to give 4-phenylpiperidine.

N-Alkylation : Reaction of 4-phenylpiperidine with 4-chlorobenzyl chloride to afford the final product. echemi.com

Optimization of such sequences focuses on improving yields, reducing the number of steps, and simplifying purification. For instance, exploring one-pot procedures where intermediates are not isolated can significantly enhance efficiency. diva-portal.org The choice of protecting groups for the piperidine nitrogen is also a key consideration; an ideal protecting group should be stable under the conditions of Grignard addition but easily removable without affecting the rest of the molecule.

Chemical Modifications and Derivatization Strategies of the this compound Scaffold

The this compound scaffold serves as a template for the synthesis of a wide array of analogues. researchgate.netresearchgate.net Derivatization can be achieved by modifying the N-benzyl group, the 4-phenyl group, or the piperidine ring itself.

Strategies for modification include:

Varying the N-substituent : Instead of 4-chlorobenzyl chloride, a diverse range of substituted benzyl halides or other alkylating agents can be used in the final N-alkylation step to explore structure-activity relationships. nih.gov

Varying the 4-Aryl Group : By employing different aryl Grignard reagents (e.g., tolylmagnesium bromide, fluorophenylmagnesium bromide) in the initial arylation step, analogues with various substituents on the 4-phenyl ring can be synthesized. nih.gov

Modifying the Piperidine Ring : Introducing substituents directly onto the piperidine ring is more complex and often requires starting from a pre-substituted piperidone or pyridine precursor.

Table 2: Examples of Potential Analogues and Required Reagents

Analogue Structure Key Reagent for N-Alkylation Key Reagent for Arylation
1-(4-Methylbenzyl)-4-phenylpiperidine 4-Methylbenzyl chloride Phenylmagnesium bromide
1-(4-Chlorobenzyl)-4-(4-fluorophenyl)piperidine 4-Chlorobenzyl chloride 4-Fluorophenylmagnesium bromide
1-Propyl-4-phenylpiperidine 1-Bromopropane Phenylmagnesium bromide

The nature and position of substituents on the aromatic rings of the scaffold significantly influence the molecule's chemical reactivity and the feasibility of synthetic steps. nih.gov

In the N-alkylation step , the electronic properties of the substituent on the benzyl chloride play a critical role. Electron-withdrawing groups (like the chloro group in the parent compound, or a nitro group) can slightly decrease the rate of the Sₙ2 reaction by destabilizing the partial positive charge on the benzylic carbon in the transition state. Conversely, electron-donating groups (like methoxy (B1213986) or methyl) would be expected to accelerate this reaction. rsc.org

In the Grignard reaction step , substituents on the phenylmagnesium bromide can affect its nucleophilicity and steric hindrance. Highly bulky ortho-substituents on the Grignard reagent could potentially lower the yield of the addition reaction.

Furthermore, the electronic nature of substituents can impact the reactivity of the final molecule in subsequent derivatization attempts. For example, an electron-rich 4-phenyl group (e.g., with a methoxy substituent) would be more susceptible to electrophilic aromatic substitution than an electron-poor one. Understanding these substituent effects is crucial for the rational design and synthesis of new analogues based on the this compound scaffold. nih.gov

Stereoselective Synthesis of Analogues

The generation of specific stereoisomers of this compound analogues is crucial for investigating their structure-activity relationships. Various stereoselective synthetic strategies have been developed to control the three-dimensional arrangement of substituents on the piperidine ring, yielding enantiomerically or diastereomerically enriched products. These methods include catalytic asymmetric hydrogenation, kinetic resolution, and diastereoselective reductions.

A significant approach involves the asymmetric reduction of pyridinium (B92312) salts, which serve as precursors to chiral piperidines. For instance, the Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts using ligands like MeO-BoQPhos has been shown to produce enantioenriched piperidines with high levels of enantioselectivity. nih.gov This method is notable for its chemoselectivity, successfully reducing the pyridine ring without affecting sensitive functional groups such as bromo and cyano substituents. nih.gov Subsequent chemical transformations can be performed on these enantioenriched piperidines to build more complex analogues. nih.gov

Another effective strategy is the kinetic resolution of racemic piperidine derivatives. This technique selectively modifies one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed diastereomeric product. The use of a chiral base system, such as n-BuLi and (-)-sparteine, facilitates the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines through asymmetric deprotonation. whiterose.ac.uk This process yields both starting materials and 2,2-disubstituted products with high enantiomeric ratios. whiterose.ac.uk The functionalizable methylene (B1212753) group can then be converted into various substituents without loss of enantiopurity, providing access to a diverse range of 2,4-disubstituted piperidines. whiterose.ac.uk

Diastereoselective reduction of ketone precursors is also a common method for establishing specific stereochemistry. The reduction of a prochiral ketone, such as (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one, using specific reducing agents can lead to the formation of a particular diastereomer. acs.org For example, the use of N-selectride has been reported to produce the corresponding (-)-(3S,4R) alcohol with a diastereomeric excess (de) of ≥99.5% and in over 90% yield, often without the need for chromatographic purification. acs.org This highlights the efficiency and selectivity that can be achieved by choosing the appropriate reagent.

The table below summarizes various stereoselective methods applicable to the synthesis of substituted piperidine analogues.

Method Substrate Type Catalyst/Reagent Key Features Outcome
Asymmetric Hydrogenation2-Alkyl-pyridinium saltsIr-catalyst with MeO-BoQPhos ligandChemoselective reduction of pyridine ringHigh enantioselectivity (up to 93:7 er) nih.gov
Kinetic ResolutionN-Boc-2-aryl-4-methylenepiperidinesn-BuLi / (-)-sparteineAsymmetric deprotonationHigh enantiomeric ratios for recovered starting material and product whiterose.ac.uk
Diastereoselective ReductionSubstituted Piperidin-3-oneN-selectrideHigh diastereoselectivity≥99.5% de acs.org
Rhodium-Catalyzed Reductive TransaminationPyridinium saltsRhodium catalyst with a chiral primary amineCreates chiral piperidines from simple starting materials without hydrogen gasExcellent diastereo- and enantio-selectivities dicp.ac.cn

Purification and Isolation Techniques for Substituted Piperidines

The purification and isolation of substituted piperidines, including this compound and its analogues, are critical steps to ensure the final product meets the required standards of purity for characterization and subsequent studies. A variety of standard and advanced techniques are employed, often in combination, to remove impurities such as unreacted starting materials, reagents, and by-products. The choice of method depends on the physical and chemical properties of the target compound, including its polarity, solubility, volatility, and stereochemistry.

Chromatographic Methods are among the most versatile and widely used techniques.

Column Chromatography: This is a fundamental purification technique used for separating compounds based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel or alumina) and elution with a mobile phase. acs.orgacs.org By carefully selecting the solvent system (eluent), components of a mixture can be separated effectively. For many piperidine derivatives, mixtures of hexanes and ethyl acetate (B1210297) are commonly used as the mobile phase. acs.org

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to traditional column chromatography. Preparative HPLC is frequently used for the final purification of piperamides and other complex piperidine derivatives, allowing for the isolation of highly pure compounds. mdpi.com

Chiral HPLC: For separating enantiomers of a racemic mixture, chiral HPLC is the method of choice. mdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov Columns based on cellulose, such as Chiralcel OD and Chiralcel OJ, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives. nih.gov

Recrystallization is a powerful technique for purifying solid compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. chemrevlett.com For piperidine derivatives that are synthesized as salts (e.g., hydrochlorides), recrystallization can be particularly effective in enhancing purity and, in some cases, enriching the enantiomeric purity of a specific stereoisomer. nih.gov

Distillation Techniques , such as azeotropic distillation, can be employed for purifying liquid piperidines or removing volatile impurities. This method is particularly useful for separating piperidine from structurally similar compounds like pyridine by adding a component (e.g., water and a non-aromatic hydrocarbon) that forms an azeotrope with one of the components, altering its boiling point and facilitating separation. google.com

Extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture. It relies on the differential solubilities of the components in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For piperidine derivatives, which are often basic, acid-base extraction can be a highly effective purification step.

The table below provides an overview of common purification techniques for substituted piperidines.

Technique Principle of Separation Typical Application Key Considerations
Column ChromatographyDifferential adsorption on a stationary phaseRoutine purification of reaction mixturesChoice of stationary and mobile phase is crucial acs.orgacs.org
HPLCHigh-resolution separation based on partitioning between phasesFinal purification, purity analysisCan be automated; preparative scale for larger quantities mdpi.com
Chiral HPLCDifferential interaction with a chiral stationary phaseResolution of enantiomersSelection of the appropriate chiral column is critical mdpi.comnih.gov
RecrystallizationDifference in solubility at different temperaturesPurification of solid compounds, enantiomeric enrichmentSolvent selection is key to obtaining high recovery and purity nih.govchemrevlett.com
DistillationDifferences in boiling pointsPurification of liquids, removal of volatile impuritiesAzeotropic distillation can separate compounds with close boiling points google.com
ExtractionDifferential solubility in immiscible liquidsInitial workup of reaction mixturespH adjustment is important for basic compounds like piperidines

Advanced Structural Characterization and Spectroscopic Analysis of 1 4 Chlorobenzyl 4 Phenylpiperidine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H-NMR and ¹³C-NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing definitive structural confirmation.

For 1-(4-Chlorobenzyl)-4-phenylpiperidine, the ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-chlorobenzyl and phenyl groups, as well as the aliphatic protons of the piperidine (B6355638) ring and the benzylic methylene (B1212753) bridge. The protons on the 4-chlorobenzyl ring typically appear as two doublets in the aromatic region, a characteristic AA'BB' system. The protons of the 4-phenyl group will also resonate in the aromatic region. The piperidine ring protons will present as a series of multiplets in the upfield region, with their specific chemical shifts and coupling patterns revealing their axial or equatorial positions. The benzylic protons (CH₂) connecting the chlorophenyl ring to the piperidine nitrogen are expected to appear as a singlet.

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The number of signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons, the aliphatic carbons of the piperidine ring, and the benzylic carbon provide a complete carbon skeleton of the molecule.

Predicted ¹H-NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (C₆H₄Cl & C₆H₅) 7.10 - 7.40 Multiplet
Benzylic CH₂ ~3.50 Singlet
Piperidine CH (C4) 2.50 - 2.80 Multiplet
Piperidine CH₂ (axial, C2, C6) ~2.00 - 2.20 Multiplet
Piperidine CH₂ (equatorial, C2, C6) ~2.90 - 3.10 Multiplet

Predicted ¹³C-NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic (C-Cl) ~132
Quaternary Aromatic (C-CH₂) ~137
Quaternary Aromatic (C-piperidine) ~145
Aromatic CH (C₆H₄Cl & C₆H₅) 126 - 131
Benzylic CH₂ ~62
Piperidine CH (C4) ~42
Piperidine CH₂ (C2, C6) ~54

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. For this compound (C₁₈H₂₀ClN), the molecular weight is 285.81 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 285, with a characteristic [M+2]⁺ peak at m/z 287 of approximately one-third the intensity, confirming the presence of a single chlorine atom.

The fragmentation of N-benzylpiperidine analogues is well-documented. The primary fragmentation pathways for this compound would likely involve:

Benzylic C-N bond cleavage: This is often the most favorable fragmentation, leading to the formation of the 4-chlorotropylium ion at m/z 125. This fragment is typically a very stable and abundant ion in the spectrum.

Cleavage of the piperidine ring: Fragmentation of the piperidine ring can occur through various pathways, often involving the loss of ethylene (B1197577) or other small neutral fragments. A characteristic fragment for the 4-phenylpiperidine (B165713) moiety would be observed.

Alpha-cleavage: Cleavage of the bond alpha to the nitrogen atom within the piperidine ring can also occur.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Identity
285/287 Molecular Ion [M]⁺
125/127 [C₇H₆Cl]⁺ (4-chlorotropylium ion)
160 [M - C₇H₆Cl]⁺ (4-phenylpiperidine radical cation)
91 [C₇H₇]⁺ (Tropylium ion, from potential rearrangement)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its structural components.

C-H stretching (aromatic): Bands are expected just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

C-H stretching (aliphatic): Strong bands from the piperidine ring and the benzylic methylene group are expected just below 3000 cm⁻¹, in the 2800-3000 cm⁻¹ range.

C=C stretching (aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, characteristic of the phenyl and chlorophenyl rings.

C-N stretching: This vibration for the tertiary amine is typically found in the 1000-1250 cm⁻¹ region.

C-Cl stretching: A strong band indicating the carbon-chlorine bond is expected in the 700-800 cm⁻¹ region for an aryl chloride.

Out-of-plane (OOP) C-H bending: Strong bands in the 690-900 cm⁻¹ region provide information about the substitution pattern of the aromatic rings. A band around 800-840 cm⁻¹ would be indicative of 1,4-disubstitution (para) on the chlorobenzyl ring, and bands around 690-710 cm⁻¹ and 730-770 cm⁻¹ would indicate the monosubstituted phenyl ring.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H Stretch Aromatic
3000 - 2800 C-H Stretch Aliphatic (CH₂, CH)
1600, 1495, 1450 C=C Stretch Aromatic Ring
1250 - 1000 C-N Stretch Tertiary Amine
840 - 800 C-H Out-of-Plane Bend 1,4-disubstituted Aromatic
770 - 730 & 710 - 690 C-H Out-of-Plane Bend Monosubstituted Aromatic

Computational Spectroscopy and Quantum Chemical Calculations (HOMO-LUMO, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting and understanding the spectroscopic properties and chemical reactivity of molecules. scispace.com These computational methods can provide insights into the electronic structure, optimized geometry, and vibrational frequencies, which can be correlated with experimental data. scispace.com

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as ground state optimization. This is typically performed using a method like DFT with a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). scispace.com This process calculates the geometry that corresponds to the minimum energy of the molecule.

Once the geometry is optimized, the energies of the molecular orbitals can be calculated. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transition properties. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For piperidine derivatives, the HOMO is often localized on the nitrogen atom and the phenyl ring, while the LUMO may be distributed over the benzyl (B1604629) moiety. researchgate.net

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will behave in chemical reactions.

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO)

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO)

Electronegativity (χ): The ability of an atom to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / η

Chemical Potential (μ): The escaping tendency of electrons. μ = -(I + A) / 2 = -χ

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η)

These descriptors, calculated using DFT, help in understanding the molecule's stability and its propensity to act as an electrophile or nucleophile. nih.govnih.gov Molecules with high electrophilicity indices are considered good electrophiles.

Representative Global Chemical Reactivity Descriptors (Calculated via DFT)

Parameter Formula Significance
HOMO Energy (E_HOMO) - Electron-donating ability
LUMO Energy (E_LUMO) - Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO Chemical reactivity and stability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 Resistance to deformation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 Electron escaping tendency

Through this integrated approach of experimental spectroscopy and theoretical calculations, a comprehensive and detailed understanding of the structure and chemical properties of this compound can be achieved.

Computational Chemistry and Molecular Modeling in 1 4 Chlorobenzyl 4 Phenylpiperidine Research

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are fundamental in establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of 1-(4-chlorobenzyl)-4-phenylpiperidine, QSAR models have been instrumental in identifying key molecular properties that dictate their therapeutic effects.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.govucsb.edu In the analysis of 4-phenylpiperidine (B165713) derivatives, a wide array of descriptors are calculated to capture various aspects of the molecular structure. nih.gov These can range from simple constitutional descriptors like molecular weight to more complex quantum-chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

For a series of mono-substituted 4-phenylpiperidines, researchers have utilized a combination of tabulated and calculated physicochemical descriptors to model their in vivo effects on the dopaminergic system. nih.gov The models, often developed using partial least square (PLS) regression, have revealed that the position and nature of substituents on the aromatic ring are critical for biological activity. nih.gov Predictive QSAR models are validated to ensure their reliability for forecasting the activity of novel compounds. mdpi.com A model's predictive power is often assessed by its cross-validated correlation coefficient (q²); a value greater than 0.5 is generally considered indicative of a useful predictive model. nih.gov

Table 1: Common Molecular Descriptors in QSAR Studies of Piperidine (B6355638) Derivatives

Descriptor Category Examples Relevance
Constitutional Molecular Weight, Number of H-bond acceptors Basic molecular properties influencing size and interactions.
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA) Governs absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic HOMO/LUMO energies, Dipole moment Relates to chemical reactivity and electrostatic interactions.
Topological Connectivity indices Describes the arrangement and branching of atoms.
Steric Molar refractivity, Verloop sterimol parameters Defines the size and shape of the molecule and its substituents.

Neural Network Applications in QSAR

Artificial Neural Networks (ANNs) are powerful computational tools capable of modeling complex, non-linear relationships between molecular descriptors and biological activity. nih.gov In a notable QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists, a three-layer back-propagation neural network was employed. nih.gov

The process began with the calculation of 292 different molecular descriptors for a set of 38 compounds. nih.gov To avoid overfitting and to select the most relevant descriptors, a two-stage least squares method combined with partial least squares (PLS) was used. nih.gov This resulted in the selection of four key molecular descriptors that were then used as input for the neural network to correlate with the known analgesic activities. nih.gov The resulting QSAR model was successfully validated using an external test set of five additional compounds, demonstrating its predictive capability. nih.gov Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological testing. nih.govkcl.ac.uk

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands, such as this compound derivatives, to their protein targets. mdpi.com

Docking studies provide detailed insights into the specific interactions between a ligand and the amino acid residues within the binding site of a protein. nih.govmdpi.com These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are crucial for the stability of the ligand-protein complex and for determining the ligand's biological activity. researchgate.netnih.gov

For example, in studies of piperidine and piperazine-based compounds targeting the sigma-1 receptor (S1R), docking analyses have revealed how these ligands orient themselves within the receptor's binding pocket. nih.gov The piperidine nitrogen often acts as a positive ionizable group, while the aromatic moieties, such as the phenyl and benzyl (B1604629) groups, occupy hydrophobic pockets. nih.gov Similarly, docking simulations of N-benzyl piperidine derivatives as potential acetylcholinesterase inhibitors have helped to elucidate their binding mechanism within the enzyme's active site. bg.ac.rs The stability and nature of these interactions can be further explored using molecular dynamics (MD) simulations, which provide a dynamic view of the ligand-protein complex over time. nih.gov

Table 2: Key Ligand-Protein Interactions for Piperidine Scaffolds

Interaction Type Interacting Groups (Ligand) Interacting Residues (Protein) Target Example
Ionic/Electrostatic Protonated Piperidine Nitrogen Aspartic Acid, Glutamic Acid Sigma-1 Receptor
Hydrophobic Phenyl Ring, Benzyl Group Leucine, Isoleucine, Valine, Phenylalanine Sigma-1 Receptor
Hydrogen Bonding (Substituent-dependent) Serine, Threonine, Tyrosine Various Kinases
Pi-Pi Stacking Aromatic Rings Phenylalanine, Tyrosine, Tryptophan Acetylcholinesterase

Binding Site Analysis and Conformational Landscapes

Understanding the topology of the target's binding site is essential for designing selective and potent ligands. bu.edu Molecular docking and MD simulations allow for a detailed analysis of the binding pocket's size, shape, and chemical environment. nih.gov The conformational landscape of a flexible molecule like this compound is also a critical factor. mdpi.com The molecule can adopt various conformations, and identifying the "bioactive" conformation—the one it assumes when bound to its target—is a key goal of molecular modeling. mdpi.com

For 4-phenylpiperidine derivatives targeting the mu opioid receptor, computational studies have identified a distinct pharmacophore where the piperidine ring is in a chair conformation with both the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions for optimal receptor recognition. researchgate.net The analysis of the conformational preferences of ligands in different environments is crucial for understanding their interaction with receptors and for the rational design of new drug candidates. mdpi.com

Pharmacophore Modeling for Structural Optimization

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. researchgate.netarxiv.org Pharmacophore modeling is a powerful tool for structural optimization, guiding the modification of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. researchgate.net

Pharmacophore models can be generated based on the structure of the ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govjyoungpharm.org For a series of 4-phenylpiperidine derivatives, a pharmacophore model was hypothesized based on the results of a QSAR study. nih.gov This model identified the essential 3D arrangement of functional groups required for activity, providing a blueprint for designing new, potentially more potent, analogs. nih.govnih.gov

The key features of a pharmacophore typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and ionizable groups. nih.gov In the context of sigma-1 receptor ligands, a classic pharmacophore model includes two hydrophobic sites connected by a central basic core. nih.gov By ensuring that new designs fit this pharmacophoric model, medicinal chemists can rationally optimize lead compounds. Virtual screening of compound libraries using a pharmacophore model as a filter is a common strategy to identify novel scaffolds that possess the desired biological activity. nih.gov

Virtual Screening and Lead Compound Identification

In the quest for new therapeutics, identifying a "lead compound" is a foundational step. A lead compound is a molecule that demonstrates the desired biological activity and serves as the starting point for optimization into a potential drug candidate. numberanalytics.com Virtual screening is a computational methodology that plays a crucial role in this identification process by rapidly evaluating vast libraries of chemical compounds to find those that are most likely to interact with a specific biological target. semanticscholar.org This process is broadly categorized into structure-based and ligand-based approaches.

Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking, a key technique in this category, predicts the binding mode and affinity of a ligand within the active site of a receptor. For instance, in studies of N-phenylpiperazine derivatives, which share structural similarities with phenylpiperidines, molecular docking was used to explore the binding mechanism to the α1A-adrenoceptor. These computational studies identified key amino acid residues such as Asp106 and Gln177 as primary binding sites, with interactions driven by hydrogen bonds and electrostatic forces.

Ligand-based methods are employed when the 3D structure of the target is unknown. These techniques use the information from known active ligands to identify others with similar properties. One such method is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity. A study on p38-α mitogen-activated protein kinase (MAPK) inhibitors utilized a five-point pharmacophore model (AAAHR) derived from a series of active compounds. youtube.com This model, combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, provided a statistically significant correlation between the chemical structures and their biological activities, guiding the design of more potent inhibitors. semanticscholar.orgyoutube.com

A screening campaign focused on an in-house collection of piperidine and piperazine-based compounds led to the discovery of a potent sigma receptor 1 (S1R) agonist. nih.gov Computational docking and molecular dynamics simulations were subsequently used to decipher the binding mode of this promising lead compound, revealing the crucial amino acid residues that interact with it. nih.gov

Below is a table summarizing the binding affinities of selected piperidine/piperazine (B1678402) derivatives identified through screening and computational studies.

CompoundTarget ReceptorBinding Affinity (Ki in nM)
Compound 1 Sigma 1 (S1R)3.2
Haloperidol (Reference) Sigma 1 (S1R)2.5
Compound 3 Sigma 1 (S1R)101.5
Compound 4 Sigma 1 (S1R)120.2

This table presents data from a study on piperidine/piperazine-based compounds to illustrate typical findings in lead identification. nih.gov

Application of Artificial Intelligence in Drug Discovery for Phenylpiperidine Compounds

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by processing and learning from vast and complex datasets far more efficiently than traditional methods. nih.govmdpi.com The chemical space of potential drug-like molecules is immense, estimated to contain over 10^60 molecules, making AI an essential tool for navigating this landscape to identify novel therapeutics. nih.gov For phenylpiperidine compounds, AI can be applied across various stages of the discovery pipeline, from target identification to lead optimization.

AI algorithms can significantly accelerate the identification of potential drug candidates and are also valuable in drug repurposing. mdpi.com Machine learning models can be trained on large datasets of known compounds, including phenylpiperidine derivatives, to predict the biological activity, physicochemical properties, and potential toxicity of novel, unsynthesized molecules. mdpi.comnih.gov This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving considerable time and resources. nih.gov

The table below outlines several applications of AI in the drug discovery process relevant to phenylpiperidine compounds.

AI/ML TechniqueApplication in Drug DiscoveryBenefit for Phenylpiperidine Research
Machine Learning (e.g., SVM, Random Forest) Prediction of biological activity (QSAR), toxicity, and ADME properties. mdpi.comPrioritizes the synthesis of promising phenylpiperidine derivatives and reduces late-stage failures. mdpi.com
Deep Learning (e.g., Neural Networks) High-throughput screening data analysis, target identification, and validation. nih.govIdentifies novel biological targets for phenylpiperidine-based drugs and finds hits in large compound libraries.
Graph Neural Networks (GNNs) Analyzing molecular structures to predict behavior and optimize drug design. nih.govEnhances the design of phenylpiperidines with improved binding affinity and specificity by treating molecules as graphs.
Generative Models (e.g., GANs, VAEs) De novo design of novel molecules with desired properties.Creates new phenylpiperidine scaffolds that may possess superior therapeutic properties compared to existing ones.
Natural Language Processing (NLP) Mining scientific literature and patents for relevant information and data extraction. mdpi.comGathers and synthesizes existing knowledge on phenylpiperidine compounds to inform new research directions.

By leveraging these advanced computational tools, researchers can overcome many of the traditional bottlenecks in pharmaceutical research, paving the way for the faster development of new and more effective therapies based on the phenylpiperidine scaffold.

Structure Activity Relationship Sar Studies of 1 4 Chlorobenzyl 4 Phenylpiperidine and Its Analogues

Impact of Substituent Modifications on Biological Activity

Alterations to the molecular structure of 1-(4-Chlorobenzyl)-4-phenylpiperidine analogues have profound effects on their biological profiles. Key areas of modification include the N-substituent, the 4-phenyl ring, and the introduction or modification of halogen atoms.

The presence and position of halogen substituents, such as the chlorine atom in this compound, are critical determinants of biological activity. In related series of arylpiperazine and arylpiperidine compounds, halogenation often enhances binding affinity and can modulate selectivity for specific receptors. For instance, in a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines designed as dopamine (B1211576) D3 and D2 receptor ligands, the introduction of two chlorine atoms on the phenylpiperazine moiety (a 2,3-dichlorophenyl group) resulted in the highest affinity for the D3 receptor, with subnanomolar potency. acs.org Similarly, studies on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide identified the 4-chlorophenyl group as a key component for high-affinity binding to the dopamine D4 receptor. nih.gov

The 4-chloro substitution on the N-benzyl group influences the molecule's properties in several ways:

Electronic Effects : The electron-withdrawing nature of chlorine can alter the charge distribution of the aromatic ring, potentially influencing π-π stacking or other electronic interactions with receptor residues.

Lipophilicity : Halogenation increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access binding sites within proteins.

Steric Hindrance : The size of the chlorine atom can dictate the orientation of the benzyl (B1604629) group within the receptor's binding pocket, favoring productive binding conformations.

The table below illustrates how substitutions on the aryl ring of an N-arylpiperazine core can impact dopamine receptor affinity, highlighting the significant effect of chloro-substituents.

Compound Analogue (Core: Phenylpiperazine)R GroupD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)
6 H1.8311965
7 2-OCH₃0.6512.319
8 2,3-di-Cl0.2810.939
Data derived from studies on [4-(4-Carboxamidobutyl)]-1-arylpiperazine derivatives. acs.org

The substituent attached to the piperidine (B6355638) nitrogen is a primary determinant of the pharmacological profile of 4-phenylpiperidine (B165713) derivatives. nih.gov The size, shape, and chemical nature of this group dictate the compound's affinity, selectivity, and functional activity (e.g., agonist versus antagonist). The 4-chlorobenzyl group in the parent compound provides a combination of steric bulk and aromatic character that is crucial for binding to various receptors.

Studies on different classes of 4-phenylpiperidines demonstrate this principle:

In a series of acetylcholinesterase inhibitors, a 1-benzyl group on the piperidine ring was a key feature for potent activity. Modifications to this benzyl moiety were central to optimizing inhibitory potency. nih.gov

Research on dopamine D2 receptor ligands showed that modifying the N-substituent on a 4-phenylpiperidine core could convert a partial agonist into a functional antagonist. nih.gov For example, replacing an N-benzyl group with an N-propyl group in one series led to a compound with a "dopaminergic stabilizer" profile. nih.gov

Quantitative structure-activity relationship (QSAR) studies on meta-substituted (S)-phenylpiperidines have also highlighted the impact of the piperidine N-substituent on the agonist properties of the drugs. nih.gov

The N-substituent often occupies a specific pocket in the target receptor, and its characteristics are therefore critical for anchoring the ligand.

The phenyl group at the 4-position of the piperidine ring is another critical element for biological activity, typically engaging in hydrophobic and aromatic interactions within the receptor binding site. Modifications to this ring, such as the introduction of substituents, can significantly alter binding affinity and selectivity.

In the development of nociceptin (B549756) receptor ligands based on a 4-hydroxy-4-phenylpiperidine scaffold, modifications at the C-4 phenyl position were a key part of the SAR investigation. nih.gov Similarly, studies on meta-substituted (S)-phenylpiperidines as dopamine D2 autoreceptor ligands showed that the physicochemical properties of substituents on this phenyl ring could be directly correlated with in vivo effects on dopamine synthesis and release. nih.gov For instance, different substituents could distinctly influence dopamine synthesis versus dopamine release, suggesting that these modifications fine-tune the interaction with different receptor-mediated pathways. nih.gov

Correlation Between Structural Features and Target Affinity/Selectivity

The specific combination of structural features in this compound and its analogues dictates their affinity and selectivity for various biological targets, which include dopamine, serotonin (B10506), opioid, and sigma receptors. acs.orgnih.govnih.govresearchgate.net

Dopamine Receptor Selectivity : As noted earlier, the substitution pattern on the N-arylpiperazine ring (analogous to the N-benzylpiperidine moiety) is a key factor in D3 versus D2 receptor selectivity. acs.org The presence of 2,3-dichloro substituents can favor D3 affinity. acs.org

Opioid Receptor Affinity : The 4-phenylpiperidine core is a classic opioid pharmacophore. wikipedia.org The nature of the N-substituent is paramount in determining affinity for mu, delta, and kappa opioid receptors.

The interplay between the N-substituent and the 4-phenyl group is crucial. The orientation of the 4-phenyl ring can be influenced by the steric and electronic nature of the N-benzyl group, leading to a specific conformation that is favored by one receptor subtype over another.

Identification of Key Pharmacophoric Elements

A pharmacophore model for this class of compounds consists of essential structural features required for biological activity. Based on extensive SAR studies, the key pharmacophoric elements for this compound and its analogues can be identified.

A general pharmacophore model for 4-phenylpiperidine-based ligands includes:

A Basic Nitrogen Atom : The piperidine nitrogen is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate) in the binding site of many G-protein coupled receptors.

A Hydrophobic/Aromatic Group at Position 4 : The 4-phenyl ring serves as a hydrophobic anchor, engaging in van der Waals and aromatic (π-π or cation-π) interactions with nonpolar residues in the receptor.

An N-Aralkyl Substituent : The N-(4-chlorobenzyl) group provides an additional region for hydrophobic and aromatic interactions, occupying a distinct sub-pocket in the receptor. The chloro-substituent acts as a specific electronic and steric feature that can enhance affinity.

In the context of acetylcholinesterase inhibitors, the 1-benzylpiperidine (B1218667) moiety is part of a larger structure that binds to the enzyme's active site. nih.gov For sigma receptor ligands, the key elements are the nitrogen atom and two hydrophobic regions represented by the benzyl and phenyl groups. researchgate.net

Elucidation of Structure-Function Relationships

Understanding the relationship between molecular structure and functional outcome (e.g., agonism, antagonism, or inverse agonism) is a primary goal of SAR studies. For 4-phenylpiperidine derivatives, this relationship is often subtle and highly dependent on the specific receptor and the precise conformation the ligand adopts upon binding.

From Agonist to Antagonist : Research on dopamine D2 ligands demonstrated that modifications to the N-substituent of a 3-(piperidin-4-yl)phenol core could transform a partial agonist into a functional antagonist with a unique "dopaminergic stabilizer" profile. nih.gov This functional switch is attributed to how the ligand stabilizes different conformational states of the receptor.

Impact on In Vivo Activity : QSAR studies on (S)-phenylpiperidines revealed that the molecular features influencing dopamine synthesis were markedly different from those influencing dopamine release. nih.gov This indicates that subtle structural changes can lead to distinct downstream functional effects, even when acting on the same primary receptor target. nih.gov

Pharmacological Characterization and Biochemical Mechanisms of Action for 1 4 Chlorobenzyl 4 Phenylpiperidine Analogues

Receptor Binding Studies and Target Engagement

The interaction of 1-(4-chlorobenzyl)-4-phenylpiperidine analogues with central nervous system (CNS) receptors is a key aspect of their pharmacological identity. These interactions are defined by the affinity, selectivity, and kinetics of binding, as well as more complex mechanisms like allosteric modulation.

Analogues built on the 4-phenylpiperidine (B165713) framework have demonstrated significant binding affinity for a range of CNS receptors, including dopamine (B1211576), serotonin (B10506), and opioid receptors. The specific substitutions on the piperidine (B6355638) nitrogen and the phenyl ring dictate the potency and selectivity of these interactions.

Dopamine Receptors: Certain N-phenylpiperazine analogues, which share structural similarities with phenylpiperidines, have been shown to bind with high affinity to the dopamine D3 receptor, with Ki values ranging from 1.4 to 43 nM. nih.gov These compounds can also exhibit substantial selectivity for the D3 receptor over the D2 subtype, with selectivity ratios reaching up to 1831-fold. nih.gov Modification of partial dopamine D2 receptor agonists has led to the development of functional D2 antagonists with unique "dopaminergic stabilizer" characteristics. frontiersin.org For instance, Pridopidine, a 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine, binds competitively with low affinity to D2 receptors. frontiersin.org

Serotonin Receptors: The 4-phenylpiperidine scaffold is a crucial component for ligands targeting serotonin receptors. researchgate.net Specifically, the 4-(p-fluorobenzoyl)piperidine fragment is considered vital for the anchorage and orientation of ligands at the 5-HT2A receptor. researchgate.net Studies have identified 4-phenylpiperidine-2-carboxamide analogues as positive allosteric modulators of the serotonin 5-HT2C receptor, a target for conditions like obesity and substance use disorders. umw.edu

Opioid Receptors: The 4-phenylpiperidine structure is a well-established pharmacophore for opioid receptor ligands, particularly the mu (μ) opioid receptor. wikipedia.orgnih.gov Fentanyl and its derivatives, which are phenylpiperidines, act primarily as μ-opioid receptor agonists. nih.gov Synthetic efforts have focused on designing small molecule μ-agonists based on this scaffold, resulting in compounds with excellent agonistic activity. nih.gov Furthermore, this scaffold has been explored for developing selective kappa (κ) opioid receptor antagonists. turkjps.org

Compound ClassReceptor TargetBinding Affinity (Ki)Selectivity
N-phenylpiperazine AnaloguesDopamine D31.4–43 nMUp to 1831-fold over D2
4-Phenyl-4-anilidopiperidinesOpioidHigh PotencyFavorable profile compared to fentanyl
4-Phenylpiperidine-2-carboxamidesSerotonin 5-HT2CPositive Allosteric Modulators

The kinetics of how a ligand binds to and dissociates from its receptor (k-on and k-off rates) can significantly influence its pharmacological effect. For example, functional dopamine D2 antagonists with "fast-off" kinetic properties have been developed from 4-phenylpiperidine derivatives. frontiersin.org This kinetic profile allows the receptors to quickly regain responsiveness to endogenous dopamine, leading to a state-dependent antagonism that differs from traditional antagonists. frontiersin.org However, detailed kinetic studies providing specific association and dissociation rate constants for most this compound analogues are not extensively reported in the available literature.

Beyond simple binding at the primary (orthosteric) site, some 4-phenylpiperidine analogues can act as allosteric modulators. These molecules bind to a secondary site on the receptor, altering the receptor's affinity or efficacy for its primary ligand. Research has identified 4-phenylpiperidine-2-carboxamide analogues that function as positive allosteric modulators (PAMs) of the serotonin 5-HT2C receptor. umw.edu This modulation potentiates the effect of the endogenous ligand, serotonin, offering a nuanced approach to therapeutic intervention. umw.edu Similarly, the concept of receptor state binding is crucial, where ligands may preferentially bind to the active or inactive state of a receptor, influencing its downstream signaling. The "dopaminergic stabilizer" Pridopidine, for example, binds competitively to the D2 receptor without properties essential for interaction with the inactive state, allowing for a dynamic, state-dependent antagonism. frontiersin.org

Enzyme Inhibition and Activation Profiling

Research has identified several specific enzyme targets for compounds containing the piperidine or 4-phenylpiperidine core.

KasA: In the search for new treatments for tuberculosis, the enzyme KasA, which is vital for the synthesis of the bacterial cell wall, has been identified as a key target. umw.edu A virtual screen identified a 4-phenylpiperidinol compound, 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, as an inhibitor of Mycobacterium bovis growth, suggesting that piperidine-based compounds can effectively inhibit KasA. umw.edu

Soluble Epoxide Hydrolase (sEH): 1,3-disubstituted ureas that incorporate a piperidyl moiety have been synthesized and shown to be effective inhibitors of human and murine soluble epoxide hydrolase. nih.gov For example, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea is a potent sEH inhibitor investigated for its role in reducing inflammatory pain. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids. mdpi.com Piperidine- and piperazine-based carboxamides have been developed as potent and selective FAAH inhibitors. mdpi.com For instance, PF-04457845, which contains a piperidine-1-carboxamide (B458993) core, is a known FAAH inhibitor. mdpi.com

Topoisomerase IIα: Curcumin mimics featuring a central 3,5-bis(arylidene)-4-oxopiperidine-1-carboxamide scaffold have demonstrated promising inhibitory properties against human DNA topoisomerase IIα. nih.gov Compounds with a 4-chlorophenyl group attached to the carboxamide have shown high anti-proliferative activity. nih.gov

HDAC6: While many histone deacetylase (HDAC) inhibitors have been developed, specific research directly linking the this compound scaffold to potent HDAC6 inhibition is limited in the reviewed literature. However, the development of isoform-selective inhibitors is an active area of research, with various scaffolds being explored to achieve selectivity for HDAC6. nih.gov

DNA Gyrase and Lanosterol (B1674476) 14α-demethylase: There is currently a lack of specific published research identifying this compound or its close analogues as direct inhibitors of DNA gyrase or lanosterol 14α-demethylase.

Enzyme TargetCompound Class/ExampleObserved EffectSignificance
KasA4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinolInhibition of bacterial growthPotential anti-tuberculosis agent
Soluble Epoxide Hydrolase (sEH)1-Aryl-3-(1-acylpiperidin-4-yl)ureasPotent inhibitionPotential for inflammatory pain treatment
Fatty Acid Amide Hydrolase (FAAH)Piperidine-1-carboxamides (e.g., PF-04457845)Potent and selective inhibitionModulation of the endocannabinoid system
Topoisomerase IIα3,5-Bis(arylidene)-N-(4-chlorophenyl)-4-oxopiperidine-1-carboxamidesInhibition and anti-proliferative activityPotential anti-cancer application

The inhibition of specific enzymes by 4-phenylpiperidine analogues leads to the modulation of broader biochemical pathways.

Mycolic Acid Biosynthesis: Inhibition of KasA by piperidine-based compounds directly disrupts the mycolic acid biosynthesis pathway in mycobacteria. umw.edu This pathway is essential for the integrity of the bacterial cell wall, making its disruption a key mechanism for anti-tuberculosis drugs. umw.edu

Endocannabinoid System: By inhibiting FAAH, piperidine derivatives increase the levels of endogenous cannabinoids like anandamide. mdpi.com This enhances the activation of cannabinoid receptors, a pathway known to be involved in pain, inflammation, and mood regulation. mdpi.com

Eicosanoid Metabolism: Inhibition of soluble epoxide hydrolase affects the metabolism of eicosanoids, specifically by preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.gov This modulation of the arachidonic acid cascade is a promising strategy for treating inflammatory conditions and pain. nih.gov

KEAP1-NRF2 Pathway: While direct modulation by this compound analogues is not well-documented, the KEAP1-NRF2 pathway is a critical cellular defense mechanism against oxidative stress. nih.gov This pathway regulates the expression of numerous antioxidant and detoxification genes. Small molecule modulators that disrupt the interaction between KEAP1 and NRF2 are of significant interest for treating diseases associated with oxidative stress, though a clear link to the 4-phenylpiperidine class is yet to be established. nih.gov

Ion Channel Modulation and Related Mechanisms

The 4-phenylpiperidine scaffold is a common feature in a variety of ion channel modulators. The nature and substitution pattern on both the piperidine nitrogen and the phenyl ring play a crucial role in determining the specific ion channel interactions and the resulting pharmacological effects.

Calcium Channel Blocking Activity

Analogues of this compound have been investigated for their potential to block calcium channels, a mechanism of action associated with various therapeutic applications. A series of 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines, which share a structural resemblance to this compound, were synthesized and evaluated for their calcium channel-blocking properties. nih.gov The activity of these compounds was assessed by their ability to antagonize contractions induced by calcium in isolated rabbit aortic strips. nih.gov

The potency of these analogues was found to be significantly influenced by the substituents on the diphenylmethyl group. Specifically, compounds bearing fluoro substituents at the 3- and/or 4-positions of both phenyl rings of the diphenylmethyl moiety demonstrated the most potent calcium channel blocking activity. nih.gov For instance, one of the most effective antihypertensive agents in this series was 4-[bis(4-fluorophenyl)methyl]-1-[3-(4-chlorophenoxy)propyl]piperidine, which produced significant reductions in blood pressure at oral doses of 10 and 3 mg/kg. nih.gov

Furthermore, molecular modeling studies on 4-diphenylmethoxy-1-methylpiperidine derivatives have provided insights into their potential interaction with L-type calcium channels. These studies suggest that these compounds may exert their effects by binding to the calcium channel structure, thereby inhibiting calcium-dependent contractions. mdpi.comresearchgate.net

In Vitro Pharmacological Assays for Mechanism Elucidation

A variety of in vitro assays are instrumental in elucidating the mechanisms of action of novel compounds. These assays provide valuable data on target engagement, binding affinity, and functional activity.

Cell-based Assays for Target Activity

Cell-based assays are critical for determining the functional activity of compounds at their molecular targets. For analogues of this compound, such assays could involve the use of cell lines expressing specific receptors or ion channels. For example, in the study of novel diphenylpiperazine derivatives, their inhibitory activity against T-type calcium channels was evaluated using whole-cell patch clamp recordings on HEK293 cells.

Protein Binding Studies (e.g., Bovine Serum Albumin binding)

The binding of a compound to plasma proteins, such as bovine serum albumin (BSA), can significantly influence its pharmacokinetic profile. While specific data for this compound is not available, the principles of protein binding studies are well-established. Techniques such as fluorescence spectroscopy are commonly employed to investigate the interaction between small molecules and proteins like BSA. These studies can determine binding constants and the number of binding sites, providing insights into the affinity and nature of the interaction.

Neurochemical Effects

The neurochemical effects of 4-phenylpiperidine analogues have been explored to understand their impact on the central nervous system. Studies on N-benzyl-2-phenylethylamine (NBPEA) derivatives, which share the N-benzyl moiety, have revealed effects on key neurotransmitter systems. In adult zebrafish, chronic administration of certain NBPEA derivatives led to reduced brain levels of norepinephrine (B1679862), dopamine, and serotonin. nih.gov Another study on N-benzyl piperidine derivatives demonstrated dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE), along with neuroprotective activities in PC-12 cells. nih.gov

Furthermore, research on 4-benzylpiperidine (B145979) has shown that it acts as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin. wikipedia.org It also exhibits weak monoamine oxidase inhibitor (MAOI) activity. wikipedia.org These findings suggest that analogues of this compound could potentially modulate monoaminergic neurotransmission.

Below is a table summarizing the neurochemical effects of some 4-phenylpiperidine analogues:

Compound ClassModel SystemObserved Neurochemical EffectsReference
N-Benzyl-2-phenylethylamine DerivativesAdult ZebrafishReduced brain levels of norepinephrine, dopamine, and serotonin. nih.gov
N-Benzyl Piperidine DerivativesPC-12 CellsDual inhibition of HDAC and AChE; neuroprotective effects. nih.gov
4-BenzylpiperidineIn vitroMonoamine releasing agent (dopamine and norepinephrine > serotonin); weak MAOI activity. wikipedia.org

Preclinical Studies and in Vivo Pharmacological Evaluation of Piperidine Analogues

Animal Models for Pharmacological Evaluation (General)

While specific animal models used for the evaluation of 1-(4-Chlorobenzyl)-4-phenylpiperidine cannot be cited, the pharmacological assessment of piperidine (B6355638) analogues, in general, employs a variety of established animal models. The choice of model depends on the anticipated therapeutic target of the compound. For instance, in the broader class of 4-phenylpiperidine (B165713) derivatives, which have been investigated for their effects on the central nervous system, researchers commonly utilize rodent models.

For assessing potential analgesic properties, models such as the hot plate test and the tail-flick test in mice and rats are standard. To investigate psychoactive or neuroleptic-like effects, models of locomotor activity and dopamine (B1211576) D2 receptor antagonism, such as apomorphine-induced climbing in mice, are often employed. The study of meta-substituted (S)-phenylpiperidines, for example, involved assessing their effects on dopamine synthesis and release in the rat brain. nih.gov

Assessment of Functional Effects in Relevant Biological Systems

Without specific studies on this compound, a detailed account of its functional effects in biological systems cannot be provided. Generally, for novel piperidine compounds, in vivo assessments would focus on physiological and behavioral changes that align with their in vitro receptor binding profiles.

Pharmacokinetic Considerations in Preclinical Development

The pharmacokinetic profile of a drug candidate is a critical component of its preclinical development. These studies determine how the body processes the compound and are essential for predicting its behavior in humans. Key parameters that are typically evaluated in animal models (often rats or mice) include:

Absorption: The rate and extent to which the drug enters the bloodstream.

Distribution: The extent to which the drug spreads to different tissues in the body.

Metabolism: The chemical modification of the drug by the body, often leading to its inactivation and preparation for excretion.

Excretion: The removal of the drug and its metabolites from the body.

For example, a study on the pharmacokinetics of cyclopropylfentanyl, a phenylpiperidine derivative, in male rats detailed its concentration-time profiles in plasma after subcutaneous administration. d-nb.info Another study on meta-chlorophenylpiperazine in healthy volunteers highlighted a large variability in its clearance and bioavailability. nih.gov While these findings are for related compounds, they underscore the importance of conducting specific pharmacokinetic studies for each new chemical entity, including this compound, to understand its unique disposition in the body.

Unfortunately, no such specific pharmacokinetic data for this compound could be located in the available scientific literature.

Medicinal Chemistry Approaches and Drug Design Principles

Lead Compound Identification and Optimization

The process of identifying a lead compound is a critical first step in the drug discovery pipeline. danaher.comslideshare.net A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for optimization. danaher.com For piperidine-based structures like 1-(4-Chlorobenzyl)-4-phenylpiperidine, lead identification often involves screening compound libraries or designing molecules based on the structures of known ligands for a particular biological target. slideshare.netnih.gov

Once a lead compound is identified, the optimization phase aims to enhance its pharmacodynamic and pharmacokinetic properties. danaher.comslideshare.net This involves iterative chemical modifications to improve potency, selectivity, metabolic stability, and other ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. danaher.com For piperidine (B6355638) scaffolds, optimization strategies can include:

Modification of Substituents: Altering the substituents on the piperidine ring and the appended aromatic rings can significantly impact biological activity. For instance, in a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives, modifications to the benzyl (B1604629) and indanone moieties led to the identification of highly potent acetylcholinesterase inhibitors. nih.gov

Introduction of Chirality: The incorporation of chiral centers into the piperidine scaffold can lead to improved biological activity, selectivity, and pharmacokinetic properties, as well as reduced hERG toxicity. thieme-connect.comresearchgate.net

Conformational Restriction: Rigidifying the structure of a flexible lead compound can enhance its binding affinity and selectivity for the target. rutgers.edu This was demonstrated in the development of acetylcholinesterase inhibitors, where a rigid analogue of an initial lead compound showed more potent activity. nih.gov

The following table provides examples of how modifications to the 4-phenylpiperidine (B165713) scaffold have been explored to optimize for different biological targets.

Scaffold Modification Target Desired Outcome
4-PhenylpiperidineIncorporation into 4-anilidopiperidinesOpioid ReceptorsDevelopment of potent analgesic and anesthetic agents. nih.gov
1-Benzylpiperidine (B1218667)Analogs with multi-functional inhibitory activityAcetylcholinesterase (AChE) and β-secretase-1 (BACE-1)Treatment of Alzheimer's disease. nih.gov
4-PhenylpiperidineAnalogs of loperamide (B1203769)Mu Opioid ReceptorInvestigation of therapeutic potential. nih.govresearchgate.net

Rational Drug Design Strategies

Rational drug design relies on an understanding of the biological target and the mechanism of drug action to design molecules with improved therapeutic properties. nih.govslideshare.net This approach has been instrumental in the development of drugs based on the this compound scaffold.

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to generate novel chemical entities by modifying the core structure of a lead compound while retaining its biological activity. researchgate.netuniroma1.itnih.gov

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential interactions with the biological target. uniroma1.itnih.gov This can lead to compounds with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. uniroma1.it For example, the piperazine (B1678402) ring has been explored as a scaffold that can sometimes replace the piperidine ring, offering different physicochemical and pharmacological properties. nih.gov A study on dual histamine (B1213489) H3 and sigma-1 receptor antagonists showed that replacing a piperazine ring with a piperidine ring was a critical structural element for activity at the sigma-1 receptor. nih.gov

Bioisosteric replacement involves substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.gov This strategy is often used to optimize a lead compound's pharmacokinetic properties or to circumvent metabolic liabilities. researchgate.net In the context of 4-phenylpiperidine derivatives, isosteric replacement of the phenyl group with various heteroaryl substituents has led to the discovery of novel analgesic and anesthetic agents. nih.gov

The table below illustrates the concepts of scaffold hopping and bioisosteric replacement with examples related to the piperidine core.

Strategy Original Moiety Replacement Moiety Rationale
Scaffold HoppingPiperazinePiperidineTo improve affinity for a secondary target (e.g., sigma-1 receptor). nih.gov
Bioisosteric ReplacementPhenyl groupHeteroaryl group (e.g., thiazole)To explore new chemical space and improve pharmacological profile. nih.gov
Bioisosteric ReplacementCarboxylic AcidVarious isosteresTo improve pharmacokinetic properties. researchgate.net

Complex diseases often involve multiple biological pathways, making it challenging to treat them with a single-target drug. researchgate.net The multi-target directed ligand (MTDL) approach aims to design a single molecule that can interact with multiple targets, offering a potentially more effective therapeutic strategy. researchgate.net The piperidine scaffold is well-suited for the development of MTDLs due to its versatility in accommodating various pharmacophoric features. researchgate.net

For instance, in the context of Alzheimer's disease, researchers have designed and synthesized N-benzylpiperidine analogs that act as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes involved in the disease pathology. nih.gov Similarly, aralkyl piperidine derivatives have been developed as multi-target antidepressant drugs by targeting the serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, as well as the serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) transporters. researchgate.net

Development of Novel Therapeutic Agents Based on Piperidine Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of approved drugs and clinical candidates. researchgate.netarizona.eduthieme-connect.comresearchgate.net Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile template for creating three-dimensional molecular shapes that can effectively interact with diverse biological targets. researchgate.netrsc.org

Novel therapeutic agents based on piperidine scaffolds are being developed for a multitude of diseases, including:

Oncology: Piperidine scaffolds are integral to next-generation small-molecule inhibitors, such as Bruton's tyrosine kinase (BTK) inhibitors used in treating hematologic malignancies. pmarketresearch.com More recently, spiro-piperidine derivatives have been developed as highly potent and selective inhibitors of ASH1L, a histone lysine (B10760008) methyltransferase implicated in various cancers. nih.gov

Central Nervous System (CNS) Disorders: Piperidine derivatives are pivotal in the development of novel antipsychotics and therapies for neurodegenerative diseases like Alzheimer's. pmarketresearch.com For example, compounds containing a piperidine core are being investigated as phosphodiesterase-4D (PDE4D) modulators for cognitive improvement. pmarketresearch.com

Pain Management: Phenylpiperidine derivatives, such as fentanyl and its analogs, are potent synthetic opioids used for acute and chronic pain management. painphysicianjournal.com

The development of these novel agents often involves advanced synthetic methodologies to create complex and diverse piperidine-based molecules. news-medical.net

Addressing Challenges in Piperidine-Based Drug Development

Despite the widespread success of piperidine-based drugs, their development is not without challenges. pmarketresearch.comresearchandmarkets.com Key hurdles that need to be addressed include:

Synthesis and Scalability: The synthesis of complex piperidine derivatives can be challenging, requiring multi-step processes. news-medical.net Ensuring the scalability of these synthetic routes to produce large quantities of the active pharmaceutical ingredient (API) for clinical trials and commercialization is a significant consideration. pmarketresearch.com

Impurity Control: The synthesis of piperidine derivatives can generate byproducts and impurities that must be carefully controlled to meet stringent regulatory requirements. pmarketresearch.com Even trace amounts of impurities can affect the safety and efficacy of the final drug product. pmarketresearch.com

Batch-to-Batch Consistency: The complex synthesis pathways for some piperidine compounds can make it difficult to ensure consistent quality from one batch to another. pmarketresearch.com

Regulatory Hurdles: Adhering to strict regulatory guidelines from agencies like the FDA and EMA is a major challenge in drug development. pmarketresearch.comresearchandmarkets.com This includes providing extensive data on the manufacturing process, quality control, and safety of the drug candidate. pmarketresearch.com The high costs associated with regulatory compliance can also be a significant barrier. pmarketresearch.comresearchandmarkets.com

Recent innovations in synthetic chemistry, such as new modular strategies for piperidine synthesis, aim to address some of these challenges by simplifying the manufacturing process and improving efficiency. news-medical.net

Future Research Directions and Therapeutic Potential

Exploration of New Biological Targets

The 4-phenylpiperidine (B165713) core is a versatile pharmacophore that interacts with a variety of biological targets. Future research should systematically screen 1-(4-chlorobenzyl)-4-phenylpiperidine against a panel of receptors and enzymes to uncover novel therapeutic opportunities.

Potential biological targets for investigation include:

Opioid Receptors: The 4-phenylpiperidine structure is a classic framework for opioid receptor ligands, such as pethidine and fentanyl. wikipedia.orgnih.gov Future studies should assess the binding affinity and functional activity of this compound at mu (µ), delta (δ), and kappa (κ) opioid receptors to determine its potential as an analgesic. nih.govnih.gov

Monoamine Transporters: N-substituted 4-phenylpiperidine derivatives have shown affinity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov Investigation into the interaction of this compound with these transporters could reveal potential for the development of treatments for neuropsychiatric disorders.

Sigma Receptors: The sigma-1 receptor (S1R) has been identified as a target for piperidine-based compounds. nih.gov Given the role of S1R in cellular stress responses and neurological diseases, exploring the affinity of this compound for this receptor could open new therapeutic avenues. taylorandfrancis.com

Enzyme Inhibition: Certain piperidine (B6355638) derivatives have demonstrated inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. scielo.br Screening this compound for activity against these and other clinically relevant enzymes could lead to the discovery of novel enzyme inhibitors.

Advanced Computational and Synthetic Methodologies

To accelerate the exploration of this compound and its derivatives, advanced computational and synthetic techniques should be employed.

Computational Approaches:

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its analogues within the active sites of potential biological targets. nih.govnih.govijper.org This can help prioritize compounds for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic interactions between the ligand and its target protein, helping to understand the mechanism of action and the structural basis for selectivity. researchgate.net

Pharmacophore Modeling: Based on the known structure-activity relationships of related phenylpiperidine derivatives, pharmacophore models can be developed to guide the design of new analogues with improved potency and selectivity.

Synthetic Methodologies:

Modular Synthesis: The development of modular synthetic routes will allow for the rapid generation of a library of analogues with diverse substitutions on the N-benzyl and 4-phenyl rings. drugbank.com

Asymmetric Synthesis: To investigate the stereochemical aspects of its biological activity, enantiomerically pure forms of substituted analogues can be prepared using asymmetric synthesis techniques.

Aza-Michael Reaction: This atom-efficient reaction can be utilized as a key step in the synthesis of novel piperidine building blocks, enabling the creation of structurally diverse drug candidates. kcl.ac.uk

Combination Therapies and Polypharmacology

The complexity of many diseases often necessitates therapeutic approaches that target multiple pathways simultaneously. The concepts of combination therapy and polypharmacology are therefore highly relevant to the future development of this compound.

Polypharmacology: The term polypharmacology refers to the ability of a single drug to interact with multiple targets. nih.gov Given that the phenylpiperidine scaffold is known to bind to various receptors, it is plausible that this compound could act as a multi-target drug. nih.gov Future research should aim to identify and characterize the full target profile of this compound to assess its potential for treating complex diseases through a polypharmacological mechanism.

Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment regimens. For instance, if the compound is found to have analgesic properties, its combination with other classes of analgesics could be explored to enhance efficacy and reduce side effects.

Design of Highly Selective and Potent Analogues

A key aspect of future research will be the rational design and synthesis of analogues of this compound with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key Areas for SAR Exploration:

N-Benzyl Group: The substitution pattern on the N-benzyl ring can significantly influence binding affinity and selectivity. nih.gov Analogues with different substituents (e.g., electron-donating or -withdrawing groups) at various positions on the benzyl (B1604629) ring should be synthesized and evaluated.

4-Phenyl Ring: Modifications to the 4-phenyl ring, including the introduction of various substituents, can impact ligand-receptor interactions. nih.govresearchgate.net

Piperidine Ring: While the 4-phenylpiperidine core is often essential for activity, exploring other substitution patterns on the piperidine ring could lead to novel compounds with unique pharmacological profiles. kcl.ac.uk

The table below summarizes key structural modifications and their potential impact on biological activity, based on studies of related phenylpiperidine compounds.

Structural Modification Rationale Potential Impact Reference
Varying substituents on the N-benzyl ringTo probe the binding pocket and optimize interactions with the target.Altered affinity and selectivity for monoamine transporters. nih.gov
Introducing linkers between the piperidine and phenyl ringsTo explore different spatial arrangements and interactions.Pivotal role in binding affinity and selectivity for opioid receptors. nih.govresearchgate.net
Isosteric replacement of the 4-phenyl ring with heteroaryl groupsTo modulate physicochemical properties and explore new binding interactions.Led to potent opioid analgesics with favorable pharmacological profiles. nih.gov
Introduction of aliphatic or aromatic substituents on the piperidine nitrogenTo investigate the influence of the N-substituent on potency.Aromatic substituents showed higher activity in certain contexts. frontiersin.org

By systematically exploring these research directions, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of novel drugs for a range of clinical indications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorobenzyl)-4-phenylpiperidine, and what critical parameters influence yield and purity?

  • Methodological Answer : A common synthetic approach involves the alkylation of 4-phenylpiperidine with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Key parameters include:

  • Reaction Temperature : Optimal yields are achieved at 80–100°C; higher temperatures may promote side reactions (e.g., over-alkylation).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate reaction kinetics in biphasic systems.

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the 4-chlorobenzyl group (aromatic protons at δ 7.2–7.4 ppm, benzylic CH₂ at δ 3.8–4.0 ppm) and piperidine ring protons (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the molecular formula (C₁₈H₁₈ClN⁺, exact mass calc. 283.1128).
  • X-ray Crystallography : Single-crystal analysis verifies stereochemistry and bond angles, particularly the spatial arrangement of the chlorobenzyl and phenyl substituents .

Q. What preliminary pharmacological screening strategies are used to assess the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Radioligand competition assays (e.g., for dopamine D₂ or serotonin 5-HT₂A receptors) quantify affinity (Ki values). Incubation conditions (pH, temperature, buffer composition) must be standardized to ensure reproducibility .
  • Enzyme Inhibition Studies : Fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) measure IC₅₀ values using substrate analogs like acetylthiocholine.
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HEK-293, HepG2) evaluate acute toxicity thresholds (EC₅₀) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the receptor selectivity of this compound derivatives?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to modulate lipophilicity and receptor binding. Compare binding affinities across modified analogs .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target receptors (e.g., D₂ receptor’s hydrophobic binding pocket). Focus on piperidine nitrogen protonation states and chlorobenzyl orientation .
  • Pharmacophore Mapping : Identify critical features (e.g., aromatic rings, hydrogen bond acceptors) using tools like Schrödinger’s Phase .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound derivatives across different assays?

  • Methodological Answer :

  • Assay Replication : Standardize protocols (e.g., membrane preparation methods, ligand concentrations) to minimize inter-lab variability .
  • Receptor Subtype Profiling : Use transfected cell lines expressing specific receptor isoforms (e.g., D₂L vs. D₂S) to clarify subtype-specific effects.
  • Data Normalization : Express binding data relative to a reference compound (e.g., haloperidol for D₂ receptors) to enable cross-study comparisons .

Q. How can in vivo efficacy studies be designed to evaluate the neuropharmacological potential of this compound analogs?

  • Methodological Answer :

  • Animal Models : Utilize rodent models (e.g., apomorphine-induced climbing for antipsychotic activity) with dose-response curves (1–10 mg/kg, i.p. or p.o.).
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and brain penetration via LC-MS/MS. Optimize formulations using PEG-400 or cyclodextrins for enhanced bioavailability .
  • Behavioral Endpoints : Combine open-field tests (locomotor activity) with biochemical markers (e.g., striatal dopamine levels via HPLC) to correlate efficacy with mechanistic targets .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • In Silico Metabolism Tools : Use ADMET Predictor™ or SwissADME to identify likely cytochrome P450 (CYP) substrates (e.g., CYP3A4, CYP2D6).
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with software like Meteor Nexus .
  • QSAR Models : Train models on datasets of piperidine analogs to correlate structural descriptors (e.g., logP, topological polar surface area) with metabolic clearance rates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound across literature sources?

  • Methodological Answer :

  • Reaction Parameter Audit : Compare solvent purity, reagent stoichiometry, and inert atmosphere usage (e.g., nitrogen vs. argon). Trace moisture in solvents can deactivate bases like K₂CO₃ .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dialkylated species) and adjust alkylation conditions (e.g., slower reagent addition).
  • Yield Optimization : Employ design of experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.